
Dolutegravir-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dolutegravir-d6 is a deuterated form of dolutegravir, an antiretroviral medication used in the treatment of human immunodeficiency virus (HIV) infection. This compound is specifically designed for use in pharmacokinetic studies to understand the drug’s behavior in the body. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the drug’s metabolic pathways and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dolutegravir-d6 involves multiple steps, starting from readily available starting materials. The process typically includes the following steps:
Formation of the Pyridone Ring: The synthesis begins with the construction of a pyridone ring. This step involves the reaction of a benzyl-protected pyran with appropriate reagents under controlled conditions.
Cyclization: The pyridone intermediate undergoes cyclization using 3-®-amino-1-butanol.
Sequential Transformations: The cyclized product is subjected to four sequential chemical transformations, including deprotection and functional group modifications, to yield the final this compound compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. Continuous flow chemistry is often employed to enhance reaction efficiency and reduce production time. This method allows for better control over reaction conditions and improves overall yield .
Analyse Chemischer Reaktionen
Types of Reactions
Dolutegravir-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: Substitution reactions are used to introduce or replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Key Characteristics of Dolutegravir-d6
- Chemical Structure : The incorporation of deuterium atoms enhances the stability and detection sensitivity of the compound during mass spectrometry.
- Role as Internal Standard : It allows for the correction of variability in sample preparation and instrument performance, improving the reliability of quantitative results.
Bioanalytical Method Development
This compound plays a crucial role in the development of sensitive LC-MS/MS methods for quantifying Dolutegravir concentrations in human plasma. Recent studies have demonstrated that using this compound as an internal standard allows for reliable detection even at low ng/mL concentrations .
Table 1: Comparison of LC-MS/MS Methods Using this compound
Method Type | Sensitivity (ng/mL) | Specificity | Application Area |
---|---|---|---|
LC-MS/MS | 28.44 - 7054.37 | High | Pharmacokinetic studies |
Solid Phase Extraction | High | Moderate | Drug interaction studies |
Bioequivalence Studies | Very High | High | Validation of generic formulations |
Pharmacokinetic Studies
The use of this compound facilitates pharmacokinetic studies that assess the absorption, distribution, metabolism, and excretion (ADME) profiles of Dolutegravir. These studies are essential for understanding how different populations metabolize the drug and can inform dosage adjustments .
Clinical Trials and Efficacy Studies
This compound has been utilized in various clinical trials to evaluate the efficacy of Dolutegravir-containing regimens. For instance, studies have shown that patients receiving Dolutegravir were more likely to achieve viral suppression compared to those on other antiretroviral therapies . The incorporation of this compound allows researchers to accurately measure drug levels over time, correlating them with clinical outcomes.
Case Study 1: Pharmacokinetic Evaluation in Treatment-Naive Patients
A study involving treatment-naive HIV patients used an LC-MS/MS method with this compound to monitor drug levels post-administration. The results indicated that a significant proportion of participants achieved undetectable viral loads within weeks, underscoring the importance of accurate drug measurement in therapeutic success .
Case Study 2: Resistance Monitoring
In a cohort study examining dolutegravir resistance mutations among patients with virological failure, researchers employed this compound to quantify drug levels in relation to resistance profiles. The findings highlighted specific mutations associated with treatment failure, providing insights into optimal management strategies for resistant cases .
Wirkmechanismus
Dolutegravir-d6, like dolutegravir, inhibits the HIV-1 integrase enzyme. This enzyme is crucial for the integration of viral DNA into the host cell genome. By binding to the active site of the integrase enzyme, this compound blocks the strand transfer step of retroviral DNA integration, thereby inhibiting viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Raltegravir: Another HIV integrase inhibitor with a similar mechanism of action.
Elvitegravir: A first-generation integrase inhibitor used in combination with other antiretroviral agents.
Bictegravir: A second-generation integrase inhibitor with improved pharmacokinetic properties.
Uniqueness of Dolutegravir-d6
This compound is unique due to its deuterated nature, which allows for detailed pharmacokinetic studies. The presence of deuterium atoms provides a distinct advantage in tracing the drug’s metabolic pathways and understanding its interactions within the body .
Biologische Aktivität
Dolutegravir-d6 is a deuterated form of Dolutegravir, an integrase strand transfer inhibitor (INSTI) used in the treatment of HIV. The incorporation of deuterium atoms enhances the compound's stability and allows for precise tracking in pharmacokinetic studies. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, case studies, and research findings.
Dolutegravir functions by inhibiting the HIV integrase enzyme, which is essential for the integration of viral DNA into the host genome. This inhibition prevents viral replication and contributes to effective viral load suppression in patients. The unique mechanism of this compound remains similar to that of its non-deuterated counterpart, ensuring its efficacy in antiretroviral therapy (ART) .
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion. Key findings include:
- Bioavailability : Dolutegravir is rapidly absorbed with peak plasma concentrations occurring approximately 2 to 3 hours post-administration.
- Protein Binding : It is approximately 99% bound to plasma proteins, primarily albumin .
- Metabolism : The drug is mainly metabolized by uridine 5′-diphospho-glucuronosyltransferase 1A1 (UGT1A1), with a minor pathway through cytochrome P450 enzymes .
- Half-life : Dolutegravir has a terminal half-life of about 12 hours, allowing for once-daily dosing .
Comparative Pharmacokinetics
A comparative analysis between Dolutegravir and other INSTIs such as Elvitegravir shows significant differences in elimination rates and plasma concentrations. For instance, Dolutegravir maintains therapeutic concentrations longer than Elvitegravir after treatment interruption .
Parameter | Dolutegravir | Elvitegravir |
---|---|---|
Half-life | 12 hours | 5.2 hours |
Protein Binding | ~99% | ~98% |
Therapeutic Concentration | Above IC90 for >96h | Rapid decline post-48h |
Case Studies
Several case studies highlight the clinical implications and biological activity of this compound:
- Psychiatric Disorders : A case involving a 59-year-old woman who developed severe psychiatric symptoms after switching to Dolutegravir from another ART regimen illustrates potential adverse effects associated with integrase inhibitors. Symptoms resolved quickly upon discontinuation of Dolutegravir, suggesting a direct correlation between the drug and psychiatric side effects .
- Resistance Patterns : A study in Malawi revealed that among patients experiencing virological failure on Dolutegravir-based regimens, resistance mutations were identified in 24 out of 89 cases. Notable mutations included R263K and E138K, indicating that while Dolutegravir is generally effective, resistance can develop under certain conditions .
Research Findings
Recent studies have further elucidated the biological activity and efficacy of this compound:
- Cerebrospinal Fluid Penetration : Research indicates that Dolutegravir achieves concentrations in cerebrospinal fluid (CSF) that exceed the inhibitory concentration for wild-type HIV by significant margins, suggesting effective central nervous system penetration .
- Virological Suppression : In clinical trials comparing Dolutegravir with other ART regimens, it demonstrated superior virological suppression rates, achieving over 90% suppression in some studies .
Eigenschaften
CAS-Nummer |
1407166-95-3 |
---|---|
Molekularformel |
C₂₀H₁₃D₆F₂N₃O₅ |
Molekulargewicht |
425.42 |
Synonyme |
(4R,12aS)-N-[(2,4-Difluorophenyl)methyl-d2]-3,4,6,8,12,12a-hexahydro-7-hydroxy-4-(methyl-d3)-6,8-dioxo-2H-pyrido[1’,2’:4,5]pyrazino[2,1-b][1,3]oxazine-4-d-9-carboxamide; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.